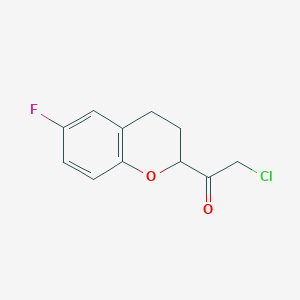

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Prominent absorption bands include:

Mass Spectrometry (MS)

UV-Vis Spectroscopy

The compound exhibits a strong absorption band at λₘₐₓ = 275 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the aromatic system.

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d,p) level reveal the electronic properties:

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.

- Electrostatic potential maps show negative charge localization on the carbonyl oxygen (−0.42 e) and fluorine atom (−0.38 e).

- Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the σ*(C-Cl) antibonding orbital, stabilizing the molecule by 12.6 kcal/mol .

The computed dipole moment (3.8 D ) aligns with the asymmetric distribution of electronegative groups (Cl, F, O).

Properties

IUPAC Name |

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO2/c12-6-9(14)11-3-1-7-5-8(13)2-4-10(7)15-11/h2,4-5,11H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIVVMUMDLHKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101178798 | |

| Record name | 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943126-72-5 | |

| Record name | 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943126-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 2-chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Reaction Design

A widely cited method involves the acylation of 6-fluoro-3,4-dihydro-2H-chromene using chloroacetyl chloride under Friedel-Crafts conditions. The chromene ring’s electron-rich aromatic system facilitates electrophilic attack at the 2-position, while the fluorine atom at C6 directs regioselectivity.

Key Steps :

- Activation of Chloroacetyl Chloride : Lewis acids such as AlCl₃ or FeCl₃ activate the carbonyl group, generating an acylium ion.

- Electrophilic Substitution : The acylium ion reacts with the chromene’s α-position, forming a ketone intermediate.

- Workup and Purification : Aqueous quenching followed by chromatographic isolation yields the target compound.

Optimization Challenges :

- Competing side reactions, including over-acylation or ring-opening, necessitate strict temperature control (0–5°C).

- Solvent choice (e.g., dichloromethane vs. nitrobenzene) impacts reaction rate and byproduct formation.

Reduction-Chlorination from Ester Precursors

Ester Reduction Using Vitride

Patent literature describes the reduction of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate (Formula-3) to (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride). While this step primarily targets alcohol intermediates, modified conditions—such as partial oxidation or halogenation—could yield the chloroethanone derivative.

Reaction Conditions :

Chlorination of Secondary Alcohols

Subsequent chlorination of the alcohol intermediate employs reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance:

$$

\text{(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methanol} + \text{SOCl}2 \rightarrow \text{2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone} + \text{HCl} + \text{SO}2

$$

Yield Considerations : Excess SOCl₂ and catalytic dimethylformamide (DMF) improve conversion rates (>80%).

Advanced Synthesis Techniques

Flow Chemistry Applications

Recent advancements in continuous-flow systems enable precise control over exothermic steps (e.g., acylation). A journal study demonstrated ketone synthesis via flow reactors, achieving higher purity (98%) compared to batch methods. Adapting this to this compound could involve:

- Microfluidic Mixing : Rapid quenching of intermediates to prevent decomposition.

- In-Line Purification : Integration with preparative HPLC for real-time impurity removal.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

- ¹H NMR : Key signals include a triplet for the chromene’s methylene protons (δ 2.80–2.95 ppm) and a singlet for the acetyl group (δ 3.10 ppm).

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 228.65 [M+H]⁺.

Industrial Challenges and Optimization

Byproduct Formation

Common impurities include:

- Over-Chlorinated Derivatives : Resulting from prolonged exposure to SOCl₂.

- Ring-Opened Products : Due to acidic workup conditions.

Mitigation Strategies :

Scalability Issues

Batch reproducibility suffers from inconsistent mixing in large-scale reactors. Transitioning to flow systems or segmented batch processes improves yield consistency (±2%).

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The chroman ring can be oxidized to form corresponding chromone derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

Substitution Reactions: Formation of substituted ethanone derivatives.

Oxidation Reactions: Formation of chromone derivatives.

Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Synthesis and Role in Drug Development

The synthesis of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone is essential for the production of nebivolol. Nebivolol is a highly selective beta-blocker that is effective in managing hypertension and heart failure. The compound serves as a crucial precursor in the synthetic pathway leading to nebivolol, highlighting its significance in pharmaceutical development.

Key Synthesis Pathway

- Starting Material : 6-Fluorochromane derivatives.

- Reagents : Chlorination agents and ethanone derivatives.

- Intermediate Formation : The compound undergoes various reactions to yield nebivolol.

Medicinal Chemistry

The primary application of this compound lies in its role as an intermediate in the synthesis of nebivolol. Studies have shown that nebivolol exhibits vasodilatory properties and is beneficial in treating patients with essential hypertension and heart failure due to its unique mechanism of action that involves nitric oxide release .

Structural Analysis

Research has detailed the crystal structure of this compound, revealing insights into its molecular conformation and interactions. The dihydropyran ring within the structure adopts a half-chair conformation, which is significant for understanding its reactivity and interactions with biological targets .

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Cell Dimensions | a = 9.704 Å |

| b = 9.720 Å | |

| c = 10.804 Å | |

| β Angle | 101.637° |

Pharmacological Studies

Pharmacological research indicates that nebivolol not only reduces blood pressure but also enhances endothelial function through its antioxidant properties. The presence of the fluorine atom in the structure of this compound contributes to its biological activity by influencing lipophilicity and receptor binding affinity .

Case Study 1: Nebivolol's Efficacy in Hypertension Management

A clinical trial evaluated the efficacy of nebivolol derived from this intermediate in patients with hypertension. Results demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo groups, supporting the therapeutic potential of compounds synthesized from this compound .

Case Study 2: Structural Insights Leading to Improved Synthesis

Research conducted on the crystal structure provided insights that led to optimized synthetic routes for producing nebivolol more efficiently. This optimization not only reduced production costs but also improved yield rates significantly, showcasing the importance of structural studies in drug development .

Mechanism of Action

The mechanism of action of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Medicinal Chemistry

Table 1: Key Structural and Functional Comparisons

Key Differences in Reactivity and Functionality

Substituent Effects: The 6-fluoro group in the title compound enhances electron-withdrawing effects, improving stability and directing reactivity in nebivolol synthesis . Methoxy and hydroxyl groups in analogues (e.g., 2-chloro-1-(2,5-dimethoxyphenyl)ethanone) increase polarity but reduce thermal stability compared to fluorine .

Crystallographic Behavior: The title compound’s inversion dimers (via C–H⋯π bonds) enhance crystalline stability, a feature absent in non-chromenyl analogues like 2-chloroindole derivatives .

Synthetic Utility: The title compound is synthesized via controlled chlorination of chromenyl precursors (e.g., using chloroacetyl chloride under pressurized conditions) . Comparatively, 2-chloro-1-(7-methoxyindol-3-yl)ethanone is synthesized in lower yields (23% vs. higher yields for chromenyl derivatives) .

Electronic and Physicochemical Properties

- Hardness/Softness : DFT studies suggest the title compound’s fluorine atom increases electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions critical in nebivolol synthesis .

- Solubility: The dihydropyran ring improves lipid solubility compared to purely aromatic analogues (e.g., 2-chloroacetophenones), enhancing bioavailability in drug formulations .

Biological Activity

2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone (CAS No. 943126-72-5) is a synthetic compound belonging to the chromane class, characterized by the presence of a chloro and a fluoro substituent on its molecular structure. This compound has garnered attention for its potential biological activities, making it a subject of various research studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClFO₂ |

| Molecular Weight | 228.65 g/mol |

| LogP | 2.327 |

| Polar Surface Area | 26.3 Ų |

Synthesis

The synthesis of this compound typically involves the reaction of 6-fluoro-2H-chromene with chloroacetyl chloride in the presence of a base such as pyridine. This reaction is often conducted under reflux conditions to ensure high yield and purity of the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include enzymes and receptors involved in various physiological pathways. The exact mechanism can vary depending on the biological context in which it is studied.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, coumarin analogues have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents (like fluorine and chlorine) has been associated with enhanced antimicrobial potency .

Case Studies

- Antimicrobial Screening : A study screened various coumarin derivatives for their antimicrobial properties using the disc diffusion method. Compounds with halogen substitutions demonstrated increased inhibition zones against bacterial strains, suggesting that this compound may exhibit similar effects due to its structural characteristics .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the molecular structure of chromane derivatives can significantly affect their biological activity. The introduction of electronegative groups like fluorine and chlorine has been found to enhance the compounds' interaction with microbial targets, leading to increased efficacy .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone?

The compound crystallizes in a monoclinic system (space group P2₁/c) with cell parameters a = 9.704 Å, b = 9.720 Å, c = 10.804 Å, and β = 101.64° . Single-crystal X-ray diffraction using MoKα radiation (λ = 0.71073 Å) and a Rigaku SCXmini diffractometer is recommended. Data refinement can be performed using SHELXL, which is widely validated for small-molecule crystallography . Hydrogen atoms should be positioned geometrically and refined using a riding model .

Q. What is the synthetic route to obtain high-purity this compound?

The compound is synthesized as a key intermediate for nebivolol, an antihypertensive drug . Crystallization via slow evaporation of methanol yields colorless prismatic crystals suitable for structural analysis . Purity (>99%) can be confirmed using HPLC or NMR, with storage recommendations including airtight containers in cool, dry conditions .

Q. How does the molecular conformation influence the compound’s reactivity and pharmaceutical applications?

The dihydropyran ring adopts a half-chair conformation, while the fluorine atom and carbonyl oxygen are coplanar with the benzene ring (r.m.s. deviation = 0.007 Å) . This planar arrangement may enhance intermolecular interactions, such as weak C–H⋯π hydrogen bonds forming inversion dimers, which stabilize the crystal lattice and influence solubility .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the chemical activity of this compound?

DFT calculations at the B3LYP/6-311++G(d,p) level can optimize the molecular geometry and compute electronic properties (e.g., Fukui functions, hardness/softness indices) to predict reactive sites . Hirshfeld surface analysis via CrystalExplorer can quantify intermolecular interactions, such as H⋯F and H⋯O contacts, which correlate with experimental hydrogen-bonding data .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

Discrepancies in bond lengths or angles may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). Validate findings by:

Q. How does stereochemistry impact the compound’s role as a nebivolol intermediate?

The compound’s four stereoisomers (e.g., NB-8(S,S) and NB-8(R,R)) exhibit distinct pharmacological profiles. Chiral resolution via HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and circular dichroism (CD) spectroscopy can differentiate enantiomers . Stereochemical purity is critical for ensuring the efficacy of the final drug product .

Methodological Guidance Tables

Table 1: Key Crystallographic Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Cell volume (ų) | 998.2 | |

| Hydrogen-bond geometry | C–H⋯π (3.2–3.5 Å) | |

| Refinement software | SHELXL-2018/3 |

Table 2: Recommended Computational Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.